
Dibutyl 2,3-dibromobutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 2,3-dibromobutanedioate is an organic compound with the molecular formula C12H20Br2O4 It is characterized by the presence of two bromine atoms and two ester groups within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl 2,3-dibromobutanedioate can be synthesized through the esterification of 2,3-dibromobutanedioic acid with butanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where 2,3-dibromobutanedioic acid and butanol are combined with a catalyst. The reaction is carried out at elevated temperatures to increase the reaction rate. After the reaction is complete, the mixture is subjected to separation processes such as distillation to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl 2,3-dibromobutanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form dibutyl 2,3-dibromobutanedioic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of dibutyl 2,3-dihydroxybutanedioate or dibutyl 2,3-diaminobutanedioate.
Reduction: Formation of dibutyl 2,3-dihydroxybutane.
Oxidation: Formation of dibutyl 2,3-dibromobutanedioic acid.
Applications De Recherche Scientifique
Dibutyl 2,3-dibromobutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dibutyl 2,3-dibromobutanedioate involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, while the ester groups can undergo hydrolysis to release butanol and 2,3-dibromobutanedioic acid. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl phthalate: Similar in structure but lacks bromine atoms.
Dibutyl succinate: Similar ester groups but lacks bromine atoms.
2,3-Dibromobutane: Similar bromine substitution but lacks ester groups.
Uniqueness
Dibutyl 2,3-dibromobutanedioate is unique due to the presence of both bromine atoms and ester groups within the same molecule
Propriétés
| 2050-55-7 | |
Formule moléculaire |
C12H20Br2O4 |
Poids moléculaire |
388.09 g/mol |
Nom IUPAC |
dibutyl 2,3-dibromobutanedioate |
InChI |
InChI=1S/C12H20Br2O4/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10H,3-8H2,1-2H3 |
Clé InChI |
WOHNIDNINFYOAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(C(C(=O)OCCCC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


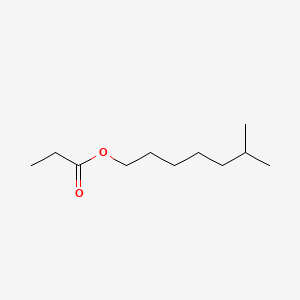
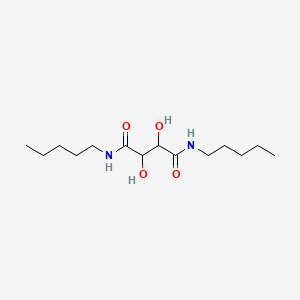
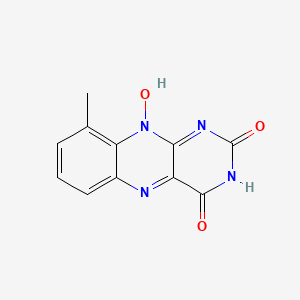
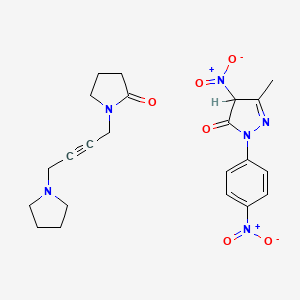
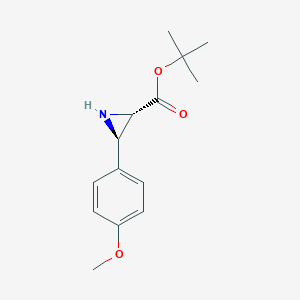
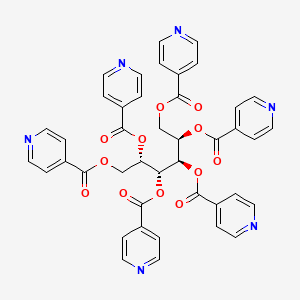
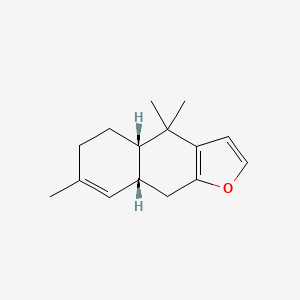
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)
